Anaprazole sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anaprazole Sodium is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups that enhance its activity. The synthesis typically involves the following steps:
- Formation of the benzimidazole core.
- Introduction of the sulfoxide group.
- Addition of the pyridine ring.
- Conversion to the sodium salt form for increased solubility and stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to remove impurities.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Anaprazole Sodium undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfoxide group to sulfone.
Reduction: Reduction of the sulfoxide group to thioether.
Substitution: Introduction of functional groups on the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated reagents and catalysts.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anaprazole Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proton pump inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes involving acid secretion.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders and its potential use in combination therapies.
Industry: Utilized in the development of new formulations and drug delivery systems
Mechanism of Action
The primary mechanism of action of Anaprazole Sodium involves the inhibition of the H+/K+ ATPase enzyme system located on the parietal cells of the stomach lining . By binding irreversibly to the proton pumps, this compound effectively blocks the secretion of hydrochloric acid into the stomach, thereby reducing gastric acidity . This inhibition results in a decrease in gastric volume and acid concentration, creating a less acidic environment that allows for the healing of erosive esophagitis, peptic ulcers, and other acid-related conditions .
Comparison with Similar Compounds
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
- Pantoprazole
Comparison: Anaprazole Sodium is unique among proton pump inhibitors due to its specific chemical structure, which provides a longer duration of action and a more favorable safety profile compared to other similar compounds . It has shown to be effective in treating acid-related disorders with fewer side effects and a lower risk of drug-drug interactions .
Properties
Molecular Formula |
C21H23N2NaO4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
sodium;2-[[3-(3-methoxypropoxy)-2-methylphenyl]methylsulfinyl]-6,7-dihydrofuro[3,2-f]benzimidazol-3-ide |
InChI |
InChI=1S/C21H23N2O4S.Na/c1-14-16(5-3-6-19(14)26-9-4-8-25-2)13-28(24)21-22-17-11-15-7-10-27-20(15)12-18(17)23-21;/h3,5-6,11-12H,4,7-10,13H2,1-2H3;/q-1;+1 |
InChI Key |
LHPWFLYRYFEIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCCCOC)CS(=O)C2=NC3=C([N-]2)C=C4C(=C3)CCO4.[Na+] |
Origin of Product |
United States |
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